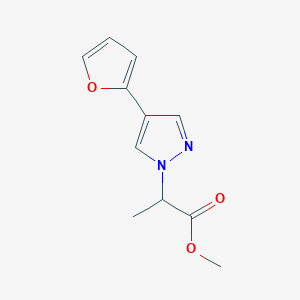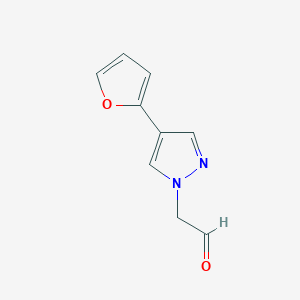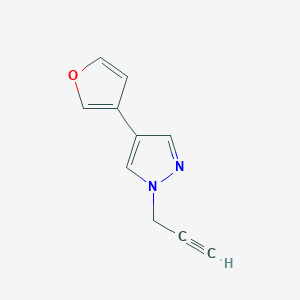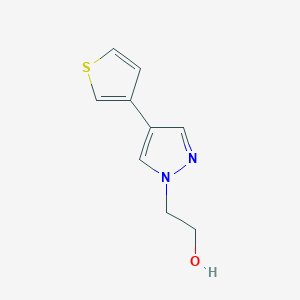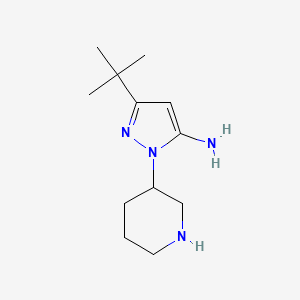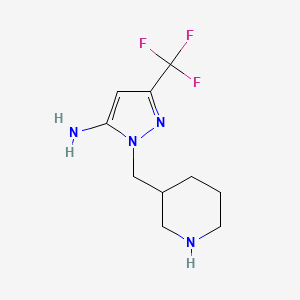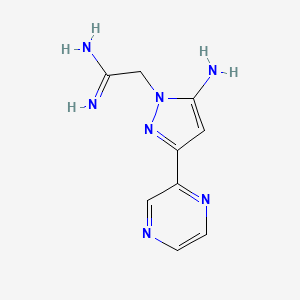
2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetimidamide
Übersicht
Beschreibung
2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetimidamide, also known as 5-amino-3-pyrazin-2-yl-1H-pyrazole-1-acetimidamide, is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of pyrazinamide, which is a structurally related compound with anti-bacterial properties. 5-amino-3-pyrazin-2-yl-1H-pyrazole-1-acetimidamide has a variety of potential applications due to its unique structure. It has been used as a substrate in enzyme kinetics experiments, as a ligand in protein-ligand binding studies, and as a potential drug target in drug discovery.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antioxidant Applications
The compound and its derivatives have been explored for their antibacterial and antioxidant properties. Research shows that certain derivatives exhibit significant antibacterial activities against both Gram-positive and negative strains and antioxidant activities as determined through methods like the DPPH free radical method (Kitawat & Singh, 2014).
Applications in Synthesis of Heterocyclic Compounds
Derivatives of this compound are used in the synthesis of various heterocyclic compounds, which have potential applications in pharmacology and other areas of chemistry. For example, they are used in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, which have been evaluated for their antimicrobial properties (Holla et al., 2006).
Antitumor Applications
Certain derivatives synthesized from this compound have been investigated for their antitumor activities. For instance, pyrazolo[3,4-b]pyridine derivatives have shown significant antibacterial and antitumor activity against various cell lines (El-Borai et al., 2012).
DNA Binding Studies
The synthesized compounds have been screened for their DNA binding activities. Some derivatives, especially those containing halogens, have shown significant potential for DNA binding due to intercalation and groove binding mechanisms (Kitawat & Singh, 2014).
Synthesis of Pyrazoline and Pyrazole Derivatives
Research has shown the utility of this compound in the synthesis of novel pyrazoline and pyrazole derivatives, which have applications in the development of new pharmaceutical agents. These derivatives have been evaluated for their antibacterial and antifungal activities (Hassan, 2013).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[1,5-a]pyrimidines, have been reported to possess valuable biological properties . They can act as antifungal, antitubercular, and antibacterial agents . They are also reported as antitumor agents, corticotropin-releasing factor 1 receptor antagonists, or calcium channel modulators .
Mode of Action
Similar compounds like [1,2,4]triazolo[1,5-a]pyrimidines have been synthesized through various approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
Biochemical Pathways
Compounds with similar structures have been reported to affect a variety of biological pathways due to their diverse biological properties .
Result of Action
Similar compounds have been reported to possess a wide range of pharmacological properties, including antifungal, antitubercular, antibacterial, antitumor activities, and more .
Biochemische Analyse
Biochemical Properties
2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetimidamide plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with adenosine A1 and A2A receptors, which are involved in numerous physiological processes . The nature of these interactions includes binding to the active sites of these receptors, leading to either inhibition or activation of their functions. This compound’s ability to modulate receptor activity makes it a promising candidate for therapeutic applications.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the intracellular calcium concentration, which is a critical factor in cell signaling . Additionally, this compound can alter gene expression patterns, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a dual antagonist for adenosine A1 and A2A receptors, inhibiting their activity and thereby modulating downstream signaling pathways . This inhibition can lead to changes in gene expression and enzyme activity, ultimately affecting cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular behavior, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to have beneficial effects, such as improving motor impairments and enhancing cognitive function . At higher doses, it can exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall efficacy and safety.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, affecting its activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles by targeting signals or post-translational modifications . This localization can influence the compound’s interactions with other biomolecules and its overall efficacy in modulating cellular processes.
Eigenschaften
IUPAC Name |
2-(5-amino-3-pyrazin-2-ylpyrazol-1-yl)ethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N7/c10-8(11)5-16-9(12)3-6(15-16)7-4-13-1-2-14-7/h1-4H,5,12H2,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNHGYCOJYPRET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NN(C(=C2)N)CC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




